molecular formula C8H17ClO3 B096291 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol CAS No. 18485-61-5

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

Cat. No.: B096291
CAS No.: 18485-61-5
M. Wt: 196.67 g/mol
InChI Key: JVFCDENSTURUFN-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-hydroxypropoxy)pentan-1-ol is a polyol derivative featuring a pentan-1-ol backbone substituted with a 3-chloro-2-hydroxypropoxy group.

Properties

CAS No.

18485-61-5

Molecular Formula

C8H17ClO3

Molecular Weight

196.67 g/mol

IUPAC Name

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

InChI

InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2

InChI Key

JVFCDENSTURUFN-UHFFFAOYSA-N

SMILES

C(CCO)CCOCC(CCl)O

Canonical SMILES

C(CCO)CCOCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Pentan-1-ol Backbone

Several pentan-1-ol derivatives from the evidence share structural similarities but differ in substituents:

Compound Name (ID) Substituent/Functional Group Key Properties (NMR, Melting Point, Yield) Source
Ae5 () Pyrimidinyl amino group Melting point: 146–148°C; detailed $^1$H/$^13$C NMR shifts Anticancer study
Be5 () 4-((4-Chlorophenoxy)phenyl)amino group Melting point: 136–138°C; distinct NMR signals Anticancer study
3j () Hydroxydiphenylmethyl-piperidinyl group Yield: 71%; melting point: 84°C; IR peaks at 3340 cm$^{-1}$ Synthetic study
11c () Trityl-imidazolyl group ESI MS: m/z 397 (M + 1)+; identical to literature data Imidazole derivatives

Key Observations :

  • Melting Points: Chlorinated analogs like Be5 exhibit higher melting points (~136–138°C) than non-halogenated derivatives (e.g., 3j at 84°C), suggesting stronger intermolecular forces due to halogen bonding .

Chromatographic and Spectroscopic Behavior

  • Retention and Migration : Pentan-1-ol derivatives () show similar retention times but distinct migration times in analytical methods. The target compound’s chloro and hydroxypropoxy groups may enhance polarity, leading to longer retention in reverse-phase chromatography compared to simpler alcohols like (E)-2-hexen-1-ol .
  • NMR Trends : In , chlorinated derivatives (e.g., Ae5, Be5) exhibit downfield shifts in $^13$C NMR for chlorine-adjacent carbons (~120–140 ppm). Similar shifts are expected for the target compound’s chloro-substituted propoxy chain .

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